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Executive Summary
The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, has

emerged as a critical regulator of innate immunity and inflammation.[1][2] Notably, P2Y14 is

highly expressed in neutrophils, the first responders of the immune system, where it plays a

pivotal role in orchestrating their migration towards sites of tissue damage and infection.[3][4]

Activation of P2Y14 by endogenous ligands, such as UDP-glucose released from stressed or

damaged cells, triggers a signaling cascade that culminates in cytoskeletal rearrangement and

directed cell movement, a process known as chemotaxis.[5][6] This technical guide provides an

in-depth overview of the P2Y14 receptor's function in neutrophil chemotaxis, detailing its

signaling pathways, quantitative activation data, and key experimental protocols for its study.

This information is intended to support researchers and drug development professionals in

exploring P2Y14 as a potential therapeutic target for modulating inflammatory responses.

P2Y14 Receptor and its Ligands
The P2Y14 receptor is a member of the P2Y family of purinergic receptors and is distinguished

by its activation by nucleotide sugars.[3][5] It is not activated by other nucleotides like ATP,

ADP, or UTP.[3]
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UDP-glucose: A potent and stable agonist, often considered the primary physiological ligand.

[3][5]

UDP-galactose[3][5]

UDP-glucuronic acid[3][5]

UDP-N-acetylglucosamine[3][5]

UDP[3]

The stability of UDP-glucose is a key feature, as it is not readily hydrolyzed by ecto-

nucleotidases present on neutrophils, allowing for a sustained signaling response.[5]

P2Y14 Signaling Pathway in Neutrophil Chemotaxis
The P2Y14 receptor is coupled to the Gi/o family of G proteins.[3][7] Upon ligand binding, the

receptor initiates a downstream signaling cascade that is critical for cell polarization and

migration.

The proposed signaling pathway is as follows:

Ligand Binding and G-protein Activation: UDP-glucose binds to the P2Y14 receptor, causing

a conformational change that activates the associated heterotrimeric Gi protein. This leads to

the dissociation of the Gαi subunit from the Gβγ dimer.

Downstream Effectors of Gαi: The activated Gαi subunit inhibits adenylyl cyclase, leading to

a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Gβγ-mediated Signaling to RhoA: The Gβγ dimer is believed to activate Phosphoinositide 3-

kinase (PI3K).[3] PI3K then facilitates the recruitment of a Rho guanine nucleotide exchange

factor (GEF) to the plasma membrane. This GEF, in turn, promotes the exchange of GDP for

GTP on RhoA, leading to its activation.[3]

RhoA/ROCK Pathway and Cytoskeletal Reorganization: Activated RhoA (RhoA-GTP)

stimulates its downstream effector, Rho-associated coiled-coil containing protein kinase

(ROCK).[1] ROCK activation leads to the phosphorylation of various substrates that control
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actin-myosin contractility and stress fiber formation, driving the cytoskeletal rearrangements

necessary for cell shape changes and directed migration.[1][5]

ERK1/2 Activation: P2Y14 activation also leads to the phosphorylation and activation of

Extracellular signal-regulated kinases 1 and 2 (ERK1/2), another pathway involved in cell

migration and inflammatory responses.[7]

Below is a diagram illustrating the P2Y14 signaling pathway leading to neutrophil chemotaxis.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1250415?utm_src=pdf-body-img
https://www.benchchem.com/product/b1250415?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Redirecting [linkinghub.elsevier.com]

2. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases:
From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation -
PMC [pmc.ncbi.nlm.nih.gov]

3. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and
chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

4. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–
Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

5. The UDP-sugar-sensing P2Y(14) receptor promotes Rho-mediated signaling and
chemotaxis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Purinergic signaling and immune cell chemotaxis. Focus on "the UDP-sugar-sensing
P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils" -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. Signalling and pharmacological properties of the P2Y14 receptor - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Role of the P2Y14 Receptor in Neutrophil
Chemotaxis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1250415#role-of-p2y14-in-neutrophil-chemotaxis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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